N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine
Description
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6-piperazin-1-ylpyridazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-11-3-2-4-12(16-11)17-13-5-6-14(19-18-13)20-9-7-15-8-10-20/h2-6,15H,7-10H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIZKOGPKSEFHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Substitution with Piperazine: The pyridazine core is then reacted with piperazine under basic conditions to introduce the piperazine moiety.
Introduction of the Methylpyridine Group: The final step involves the coupling of the methylpyridine group to the pyridazine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the synthesis process.
Chemical Reactions Analysis
Amide Formation
The synthesis of this compound involves the formation of amide bonds, which are critical for linking the pyridazine core with the piperazine and methylpyridine substituents. Key reactions include:
-
Coupling Reactions : The use of coupling agents like diphenylphosphoryl azide (DPPA) in Curtius rearrangements to form carbamates, which are later deprotected to yield the desired amide .
-
Reaction Conditions : These steps often require solvents such as toluene or ethyl acetate, with bases like triethylamine to facilitate nucleophilic substitution .
Table 1: Amide Formation Methods
| Reaction Type | Reagents/Conditions | Yield/Purity Notes |
|---|---|---|
| Curtius Rearrangement | DPPA, triethylamine, t-butanol/toluene | Carbamate intermediate (one-pot) |
| Deprotection | Trifluoroacetic acid | 60% isolated yield |
Substitution Reactions
The introduction of the piperazine moiety typically involves nucleophilic aromatic substitution or coupling reactions:
-
Halogenated Precursors : Pyridazine derivatives with halogen substituents (e.g., bromine) undergo substitution with piperazine, facilitated by metal catalysts or bases .
-
Coupling Agents : Reagents like EDCI (N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide) or HATU (hexafluoroisopropyl ester) may be used to enhance reaction efficiency .
Table 2: Substitution Reaction Parameters
| Substituent Introduced | Reagents/Conditions | Key Observations |
|---|---|---|
| Piperazine | Halogenated pyridazine, EDCI/HATU | High regioselectivity |
| Bromine | TBHP (tert-butyl hydroperoxide) | Facilitates cyclization |
Cyclization Processes
The pyridazine ring formation often involves cyclization steps:
-
Active Methylene Compounds : Reactions with acetic anhydride or cyanoacetic acid under specific conditions (e.g., reflux) to generate intermediates that cyclize into pyridazine derivatives .
-
Enaminone Intermediates : Formation of enaminone derivatives (e.g., via DMF-DMA) that react with aminoazoles to yield heterocyclic products .
Table 3: Cyclization Reactions
Functional Group Transformations
The compound undergoes transformations to introduce or modify functional groups:
-
Methylation : Introduction of methyl groups to pyridine rings via standard alkylation methods, enhancing lipophilicity for biological activity.
-
Sulfonation : Introduction of sulfonamide groups through reactions with sulfonyl chlorides, though this is more relevant to structurally similar derivatives.
Analytical Characterization
Key analytical techniques include:
-
NMR Spectroscopy : For structural confirmation and purity assessment.
-
HPLC : To monitor reaction progress and isolate intermediates.
Reaction Mechanisms
Mechanistic insights from related compounds suggest:
-
Nucleophilic Attack : Piperazine acts as a nucleophile in substitution reactions, displacing leaving groups (e.g., halogens) .
-
Cyclization Pathways : Formation of intermediate enaminones followed by aromatization to yield pyridazine derivatives .
Scheme 1: Simplified Mechanism for Piperazine Substitution
textPyridazine-X + Piperazine → Pyridazine-Piperazine + HX
*(X = Leaving group, e.g., Br; substitution occurs under basic conditions) .
Key Research Findings
-
Efficiency : One-pot methods (e.g., Curtius rearrangement) improve yield and reduce impurities compared to multi-step processes .
-
Selectivity : Specific solvents (e.g., toluene) and reagents (e.g., TBHP) enable chemodivergent synthesis of amides vs. brominated intermediates .
-
Purity : Acid hydrolysis and trifluoroacetic acid deprotection are critical for removing impurities like phosphorous salts .
Comparison of Reaction Strategies
This compound’s synthesis highlights the interplay of coupling reactions, substitution chemistry, and cyclization processes, with optimization strategies to enhance yield and minimize impurities. The use of diverse solvents and reagents underscores the adaptability of pyridazine-based scaffolds in medicinal chemistry.
Scientific Research Applications
Structural Overview
The compound is characterized by a complex structure that includes:
- A pyridazine ring
- A piperazine ring
- Aromatic functionalities
This molecular architecture contributes to its biological activity, making it a candidate for various therapeutic applications.
Scientific Research Applications
-
Cancer Research
- The compound's inhibition of dCTPase suggests a promising avenue for cancer therapy. By modulating nucleotide metabolism, it may enhance the efficacy of existing chemotherapeutic agents.
-
Neurological Studies
- Preliminary studies indicate that this compound may also interact with nicotinic acetylcholine receptors (nAChRs), particularly the α9* subtype, which is involved in pain regulation and neuroinflammation. Compounds targeting these receptors can provide insights into pain management and neurodegenerative diseases .
- Antipsychotic Drug Development
Case Studies
Case Study 1: Inhibition of dCTPase
A study demonstrated that this compound effectively inhibited dCTPase activity in vitro, leading to altered nucleotide pools that can affect DNA synthesis in cancer cells. This effect was linked to enhanced sensitivity to nucleoside analogues in resistant cancer cell lines, providing a basis for further clinical exploration.
Case Study 2: α9 nAChR Modulation
Research exploring the selectivity of various compounds for the α9 nAChR revealed that modifications to the piperazine moiety significantly influenced binding affinity and efficacy. The results indicated that this compound exhibited promising selectivity profiles, suggesting potential for pain management therapies .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Positional Isomers and Substituted Pyridyl Analogues
N-(5-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine ():
This isomer differs only in the position of the methyl group on the pyridyl ring (5-methyl vs. 6-methyl). The molecular formula (C15H19N5 ) and mass (269.164 Da ) are identical, but the methyl position may alter steric effects and electronic distribution, impacting binding affinity in biological systems.- 6-Piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine (): Here, the pyridyl group is replaced with a 4-methylphenyl (p-tolyl) group.
Piperazinyl-Modified Analogues
BI82402 ():
This derivative, 6-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine , introduces a substituted benzoyl group to the piperazine ring. The molecular formula (C22H23ClN6O2 ) reflects increased complexity, with the benzoyl moiety likely enhancing lipophilicity and modulating enzyme inhibition (e.g., kinase or protease targets).- Such modifications are common in optimizing pharmacokinetic profiles.
Simplified Analogues
- 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine ():
This compound lacks the N-(6-methylpyridin-2-yl) group, resulting in a smaller molecular formula (C9H14N6 ) and reduced steric bulk. The absence of the pyridyl substituent simplifies synthesis but may limit target specificity.
Pharmacological and Physicochemical Properties
Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 260.35 g/mol. The compound features a pyridazine core substituted with a piperazine ring and a methyl-pyridine moiety, which may contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Its structural components suggest potential activity as a modulator of the nicotinic acetylcholine receptor (nAChR) and other neuroreceptors.
Key Biological Activities
- Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been shown to modulate nAChRs, which play a crucial role in cognitive function and neuroprotection. For instance, studies have demonstrated that certain pyridine derivatives can act as agonists or antagonists at these receptors, influencing pathways related to inflammation and neuroprotection .
- Anti-inflammatory Effects : Compounds with similar structures have exhibited significant anti-inflammatory properties. For example, related piperazine derivatives have been reported to inhibit cellular infiltration in models of allergic responses .
- Cytotoxic Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction or interference with cell cycle progression, as seen in other related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.
Table 1: Biological Activities of Related Compounds
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its efficacy and safety in clinical settings.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-(6-methylpyridin-2-yl)-6-(piperazin-1-yl)pyridazin-3-amine and its analogs?
Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1 : Reacting halogenated pyridazine intermediates (e.g., 6-chloropyridazine derivatives) with piperazine under reflux in toluene or THF to install the piperazinyl group .
- Step 2 : Coupling the resulting intermediate with 6-methylpyridin-2-amine via Buchwald-Hartwig or Ullmann-type cross-coupling, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is standard .
Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and stereoelectronic properties. For example:
- Pyridazine and piperazine rings often adopt planar or chair conformations, respectively, with bond angles and torsional parameters validated against databases like the Cambridge Structural Database (CSD) .
- Key metrics : Interatomic distances (e.g., N–C bond lengths ~1.35–1.40 Å) and hydrogen-bonding networks (e.g., N–H···N interactions) differentiate tautomers and confirm substitution patterns .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridazine C-3 vs. C-6 coupling). For example, the piperazinyl group’s protons appear as broad singlets (δ 2.5–3.5 ppm), while pyridin-2-yl methyl groups resonate near δ 2.3 ppm .
- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- IR : Stretching frequencies (e.g., N–H ~3300 cm⁻¹, C–N ~1250 cm⁻¹) validate amine and aromatic functionalities .
Advanced: How do computational methods (e.g., DFT, molecular docking) inform the design of analogs with improved bioactivity?
- DFT : Optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, electron-deficient pyridazine rings may favor nucleophilic attack at C-3 .
- Docking : Models interactions with biological targets (e.g., kinases, GPCRs). Pyridazin-3-amine derivatives show affinity for ATP-binding pockets due to hydrogen bonding with hinge regions (e.g., Gly-rich loops) .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., RMSD <2 Å over 100 ns) .
Basic: What are the key solubility and stability considerations for this compound in biological assays?
- Solubility : Poor aqueous solubility (logP ~2.5–3.0) necessitates DMSO stock solutions (<10 mM). Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes improve bioavailability .
- Stability : Susceptible to oxidation (piperazinyl group) and photodegradation. Store under argon at −20°C and use amber vials .
Advanced: How can structure-activity relationship (SAR) studies optimize potency against kinase targets?
- Piperazine Modifications : N-Methylation reduces basicity (pKa ~7.5 vs. ~9.0 for unmodified piperazine), enhancing membrane permeability. Bulky substituents (e.g., 4-phenylpiperazine) improve selectivity for kinases like JAK2 .
- Pyridazine Core : Electron-withdrawing groups (e.g., Cl, CF₃) at C-6 increase electrophilicity, enhancing covalent binding to cysteine residues (e.g., EGFR T790M) .
- Pyridin-2-yl Group : Methyl substitution at C-6 reduces steric hindrance, favoring π-π stacking with Phe residues in active sites .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Kinase Inhibition : Use ADP-Glo™ or HTRF® assays (e.g., IC₅₀ values for Abl1, Src). Include staurosporine as a positive control .
- Cytotoxicity : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7). EC₅₀ values <10 µM warrant further study .
Advanced: How can contradictory bioactivity data between enzymatic and cellular assays be resolved?
- Off-Target Effects : Perform counter-screening against unrelated kinases (e.g., PIM1, CDK2) .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., t₁/₂ <30 min suggests rapid clearance) .
- Membrane Transport : Use Caco-2 permeability assays (Papp <1×10⁻⁶ cm/s indicates poor absorption) .
Basic: What chromatographic methods are optimal for purity analysis?
- HPLC : Reverse-phase C18 column (4.6×250 mm), gradient elution (5→95% acetonitrile in 0.1% TFA/water), UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .
Advanced: How does protonation state influence ligand-receptor binding kinetics?
- pKa Determination : Use potentiometric titration or NMR pH titrations. Piperazine (pKa₁ ~9.4, pKa₂ ~5.5) exists as a monocation at physiological pH, enhancing ionic interactions with Asp/Glu residues .
- pH-Dependent Binding : Surface plasmon resonance (SPR) at varying pH (6.5–7.5) reveals optimal KD values (e.g., KD <100 nM at pH 7.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
